molecular formula C9H9Cl2N B14114201 2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

2-(2,2-Dichloro-1-methyl-vinyl)-phenylamine

Cat. No.: B14114201
M. Wt: 202.08 g/mol
InChI Key: VAGZPPZXJSZRPV-UHFFFAOYSA-N
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Description

2-(2-2-Dichloro-1-methylvinyl)-phenylamine is an organic compound characterized by the presence of a phenylamine group substituted with a dichloromethylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-2-Dichloro-1-methylvinyl)-phenylamine typically involves the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-2-Dichloro-1-methylvinyl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichloromethylvinyl oxides, while substitution reactions can produce a variety of substituted phenylamines .

Scientific Research Applications

2-(2-2-Dichloro-1-methylvinyl)-phenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-2-Dichloro-1-methylvinyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
  • Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

2-(2-2-Dichloro-1-methylvinyl)-phenylamine is unique due to its specific substitution pattern and the presence of both dichloromethylvinyl and phenylamine groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(1,1-dichloroprop-1-en-2-yl)aniline

InChI

InChI=1S/C9H9Cl2N/c1-6(9(10)11)7-4-2-3-5-8(7)12/h2-5H,12H2,1H3

InChI Key

VAGZPPZXJSZRPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1N

Origin of Product

United States

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